Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,5-dichlorobenzonitrile with ethyl azidoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an organic solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: Used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Investigated for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific dichlorophenyl substitution, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H9Cl2N3O2 |
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Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |
InChI Key |
FPVGGSXAPUHTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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